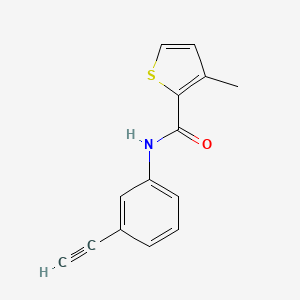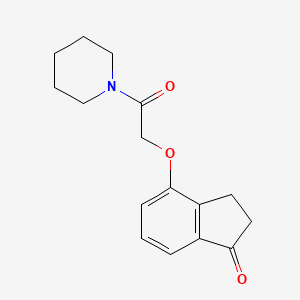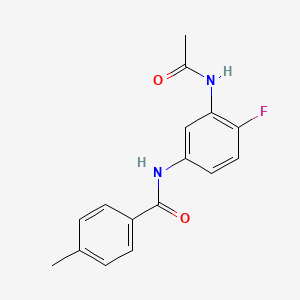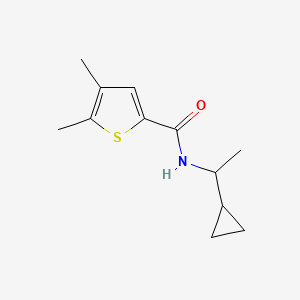
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide, also known as MPPC, is a chemical compound that has gained significant attention in the field of scientific research. MPPC is a pyrazole derivative that has been synthesized through various methods and has been widely studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of MPCC is not well understood, but it has been suggested that it inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
MPCC has been found to have various biochemical and physiological effects. In vitro studies have shown that MPCC inhibits the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MPCC has also been found to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are known to contribute to inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MPCC has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using simple reagents. MPCC is also soluble in common organic solvents, which makes it easy to handle and manipulate in the laboratory. However, one of the limitations of MPCC is its low solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
MPCC has several potential applications in different fields of scientific research. Some of the future directions for MPCC research include:
1. Studying the potential of MPCC as an anti-inflammatory agent in animal models of inflammatory diseases.
2. Investigating the mechanism of action of MPCC and its interaction with NF-κB pathway.
3. Studying the potential of MPCC as a therapeutic agent for other diseases such as cancer and neurodegenerative disorders.
4. Developing new synthetic methods for MPCC that can improve its yield and purity.
5. Studying the pharmacokinetics and pharmacodynamics of MPCC in vivo to understand its bioavailability and toxicity.
Conclusion:
In conclusion, MPCC is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in different fields. MPCC has been found to have anti-inflammatory properties and inhibits the production of pro-inflammatory cytokines. Future research on MPCC may lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of MPCC has been carried out through various methods, including the use of different reagents and catalysts. One of the commonly used methods for synthesizing MPCC is by reacting 5-methylpyridin-2-amine with 1-phenylpyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction mixture is then purified through column chromatography to obtain the desired product.
Wissenschaftliche Forschungsanwendungen
MPCC has been widely studied for its potential applications in different fields of scientific research. One of the significant applications of MPCC is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory agent. MPCC has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(5-methylpyridin-2-yl)-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-7-8-15(17-11-12)18-16(21)14-9-10-20(19-14)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRUWIVGMKAWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)

![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)



![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)